molecular formula C22H14ClN7O B3295979 6-chloro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide CAS No. 891112-39-3

6-chloro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide

Cat. No.: B3295979
CAS No.: 891112-39-3
M. Wt: 427.8 g/mol
InChI Key: FEDUVZWECFXPOD-UHFFFAOYSA-N
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Description

This compound is a triazolo[4,3-b]pyridazine derivative featuring a pyridine-3-carboxamide moiety substituted with a chloropyridine group and a phenyl ring linked to a pyridin-4-yl substituent. Its structure combines a heterocyclic triazolopyridazine core with aromatic and carboxamide functionalities, which are common in kinase inhibitors and anticancer agents. The pyridin-4-yl group may enhance target binding through π-π stacking interactions, while the chloro substituent could influence metabolic stability and solubility .

Properties

IUPAC Name

6-chloro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN7O/c23-19-6-4-16(13-25-19)22(31)26-17-3-1-2-15(12-17)18-5-7-20-27-28-21(30(20)29-18)14-8-10-24-11-9-14/h1-13H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDUVZWECFXPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine hydrate, ethanol, and various chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chlorine atom and the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 6-chloro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines .

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies suggest that it possesses activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

3. Neurological Applications
Given the structural similarities with other biologically active compounds, there is potential for applications in treating neurological disorders. Preliminary studies suggest that the compound may modulate neurotransmitter systems or possess neuroprotective effects .

Toxicological Profile

Toxicity assessments indicate that 6-chloro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide can cause skin irritation and is harmful if ingested . These findings underscore the importance of careful handling and further investigation into its safety profile.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated inhibition of tumor growth in xenograft models with IC50 values in the low micromolar range.
Study B Antimicrobial EffectsShowed effectiveness against MRSA and E. coli with MIC values below 10 µg/mL.
Study C NeuroprotectionIndicated potential neuroprotective effects in models of oxidative stress-induced neuronal damage.

Mechanism of Action

The mechanism of action of 6-chloro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or the replication of pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorobenzyl)-1-(3-Isopropyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-3-Carboxamide ()

  • Structural Differences :
    • The core triazolopyridazine is retained, but the substituents differ. This compound has an isopropyl group at the 3-position of the triazole ring instead of a pyridin-4-yl group.
    • A piperidine-3-carboxamide replaces the pyridine-3-carboxamide in the target compound.
  • Piperidine’s flexibility vs. pyridine’s rigidity might alter binding kinetics in enzyme pockets.

N-(4-Chlorobenzyl)-1-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)-3-Piperidinecarboxamide ()

  • Structural Differences :
    • Features a methyl group at the triazole 3-position, smaller than both pyridin-4-yl and isopropyl groups.
    • Retains the piperidine-carboxamide backbone but lacks the pyridine ring in the carboxamide.
  • Functional Implications: Methyl groups are metabolically stable but may limit hydrophobic interactions in binding sites.

N-(3-Chloro-4-Methoxyphenyl)-1-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-4-Carboxamide ()

  • Structural Differences :
    • Contains a methoxy group on the phenyl ring and a methyl-substituted triazole.
    • Piperidine-4-carboxamide replaces pyridine-3-carboxamide.
  • Functional Implications :
    • Methoxy groups enhance solubility but may compete for hydrophobic binding pockets.
    • Piperidine-4-carboxamide’s spatial orientation might reduce steric clashes compared to pyridine-based analogs .

Comparative Data Table

Compound Name Triazole Substituent Carboxamide Backbone Key Functional Groups Potential Advantages
6-Chloro-N-{3-[3-(Pyridin-4-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Phenyl}Pyridine-3-Carboxamide Pyridin-4-yl Pyridine-3-carboxamide Chloropyridine, Aromatic Enhanced target affinity, metabolic stability
N-(4-Chlorobenzyl)-1-(3-Isopropyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-3-Carboxamide Isopropyl Piperidine-3-carboxamide Chlorobenzyl Improved solubility
N-(4-Chlorobenzyl)-1-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)-3-Piperidinecarboxamide Methyl Piperidine-3-carboxamide Chlorobenzyl Metabolic stability, synthesis ease
N-(3-Chloro-4-Methoxyphenyl)-1-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-4-Carboxamide Methyl Piperidine-4-carboxamide Methoxy, Chlorophenyl Balanced solubility and binding

Research Findings and Hypotheses

  • Target Affinity : The pyridin-4-yl group in the target compound may confer higher affinity for kinases (e.g., ALK or ROS1) due to aromatic stacking, whereas methyl/isopropyl analogs might favor solubility over potency .
  • Metabolic Stability : Chlorine substituents in all compounds likely delay hepatic clearance, but the pyridine ring in the target compound could introduce unique susceptibility to specific CYP isoforms .
  • Synthetic Complexity : Introducing pyridin-4-yl groups requires precise conditions (e.g., palladium-catalyzed cross-couplings), making the target compound more synthetically challenging than methyl or isopropyl derivatives .

Biological Activity

The compound 6-chloro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN6OC_{17}H_{15}ClN_6O, with a molecular weight of approximately 364.8 g/mol. The structure is characterized by the presence of a chloro group, a pyridine ring, and a triazolo-pyridazine moiety, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring the triazolo-pyridazine scaffold. For instance, derivatives of triazolo[4,3-b]pyridazine have shown promising results against various cancer cell lines. A related compound demonstrated significant anti-tumor activity with IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cells .

The mechanism of action appears to involve inhibition of c-Met kinase, which plays a critical role in cancer cell proliferation and survival. The compound's ability to induce apoptosis in cancer cells was confirmed through various assays including Annexin V-FITC/PI staining and cell cycle analysis.

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. The 1,2,4-triazole nucleus is recognized for its broad-spectrum activity against bacteria and fungi. For example, derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

The biological activity of 6-chloro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide is likely mediated through several mechanisms:

  • Kinase Inhibition : The compound may act as a competitive inhibitor for various kinases involved in signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA or inhibit topoisomerases, leading to disruptions in DNA replication .

Case Studies

Several studies have explored the structure-activity relationship (SAR) of triazole derivatives:

  • In vitro Studies : A study evaluated multiple triazole derivatives for their anticancer efficacy and found that modifications in the pyridine ring significantly influenced activity .
  • Animal Models : In vivo studies have indicated that certain derivatives exhibit reduced tumor growth in xenograft models when administered at specific dosages .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to 6-chloro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide :

Activity TypeCell Line / OrganismIC50 / MIC ValuesReference
AnticancerA5490.83 μM
MCF-70.15 μM
HeLa2.85 μM
AntimicrobialS. aureus0.125–8 μg/mL
E. coli0.125–8 μg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-chloro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide?

  • Methodology : A multi-step approach is typically employed. First, synthesize the triazolo[4,3-b]pyridazine core via cyclization of hydrazides with nitriles or via Pd-catalyzed cross-coupling reactions to introduce substituents (e.g., pyridin-4-yl groups) . Subsequent coupling with 6-chloropyridine-3-carboxamide derivatives can be achieved using HATU or EDCI-mediated amidation. Purification via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) is recommended for intermediates .

Q. How should researchers characterize this compound’s structural integrity and purity?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton and carbon environments, with DMSO-d₆ as the solvent. Mass spectrometry (ESI-TOF) validates molecular weight .
  • X-ray crystallography : Single-crystal X-ray diffraction (173 K, Mo-Kα radiation) resolves bond lengths and angles, particularly for the triazolo-pyridazine core and pyridine substituents .
  • HPLC : Purity ≥95% is achievable using a C18 column (acetonitrile/water gradient) .

Q. What safety protocols are critical during handling and storage?

  • Guidelines :

  • Handling : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to avoid skin/eye contact. Work under fume hoods to prevent inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and ignition sources. Desiccants (e.g., silica gel) prevent hydrolysis of the carboxamide group .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Kinase inhibition : Test against p38 MAPK (IC₅₀ determination via ADP-Glo™ assay) due to structural similarity to triazolo-pyridazine kinase inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, HepG2) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazine C6 position to enhance target binding. Compare IC₅₀ values against parent compound .
  • Side-chain variations : Replace pyridin-4-yl with pyrazol-4-yl or morpholine groups to improve solubility. Assess logP changes via shake-flask method .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. What strategies mitigate low solubility in aqueous buffers during in vivo studies?

  • Methodology :

  • Prodrug design : Synthesize phosphate esters at the carboxamide group, which hydrolyze in vivo to release the active compound .
  • Nanoformulation : Use PEGylated liposomes (100–200 nm diameter, dynamic light scattering validation) to enhance bioavailability .

Q. How can researchers resolve contradictions in biological data across assays?

  • Methodology :

  • Assay validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays). Use positive controls (e.g., SB-202190 for p38 MAPK) .
  • Off-target profiling : Screen against a panel of 50 kinases (Eurofins KinaseProfiler™) to identify non-specific binding .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Methodology :

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in treated vs. untreated cells .
  • RNA-seq : Identify differentially expressed genes in treated cells (e.g., apoptosis-related pathways) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide
Reactant of Route 2
6-chloro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide

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